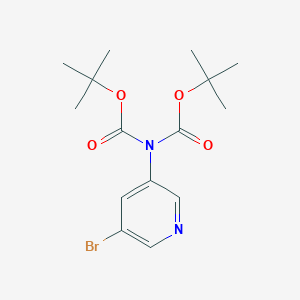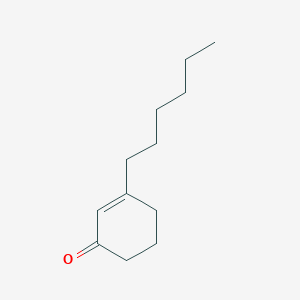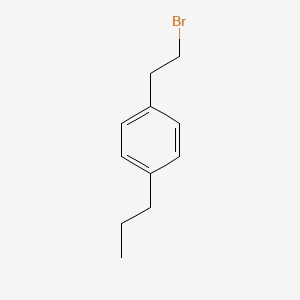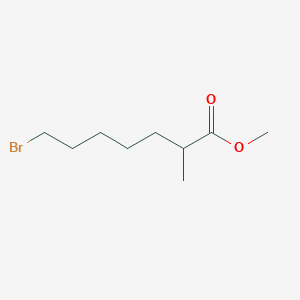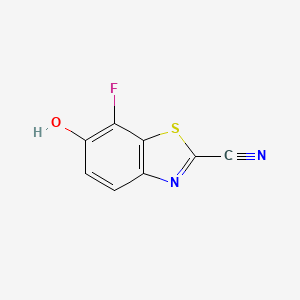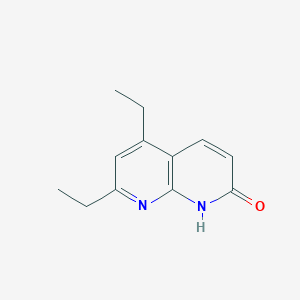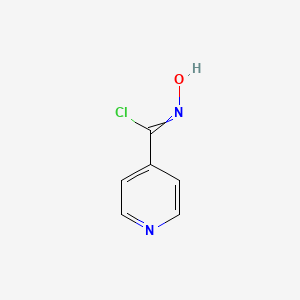
N-hydroxypyridine-4-carbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxypyridine-4-carbonimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxypyridine-4-carbonimidoyl chloride typically involves the reaction of 4-pyridinecarboxylic acid with hydroxylamine hydrochloride, followed by chlorination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxypyridine-4-carbonimidoyl chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloride group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-4-pyridine-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N-hydroxypyridine-4-carbonimidoyl chloride has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-hydroxypyridine-4-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This interaction can lead to the formation of new compounds with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hydroxy-4-pyridinecarboxylic acid
- 4-pyridinecarboximidoyl chloride
- N-hydroxy-2-pyridinecarboximidoyl chloride
Uniqueness
N-hydroxypyridine-4-carbonimidoyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C6H5ClN2O |
|---|---|
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H |
Clé InChI |
MDPQIKOFLZQPLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=NO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
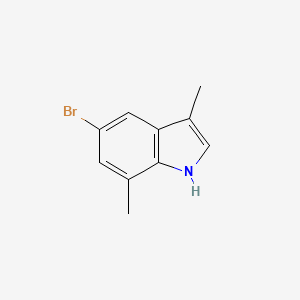
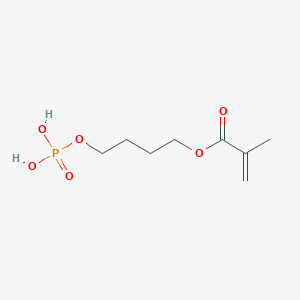
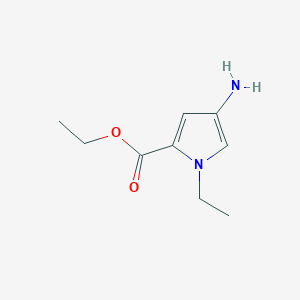
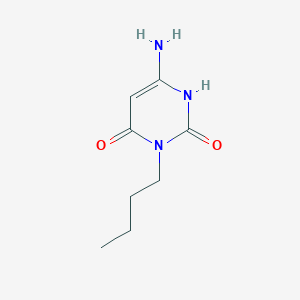
![Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate](/img/structure/B8596140.png)
![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)
![3-{[3-(Diethylamino)propyl]amino}-1H-indazol-5-OL](/img/structure/B8596147.png)
